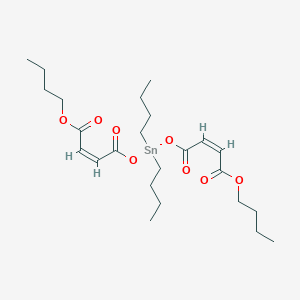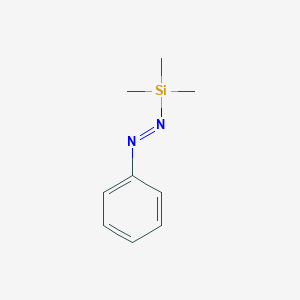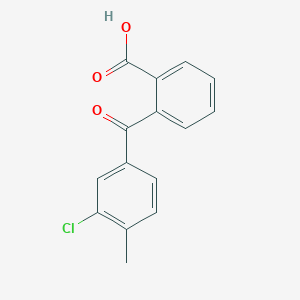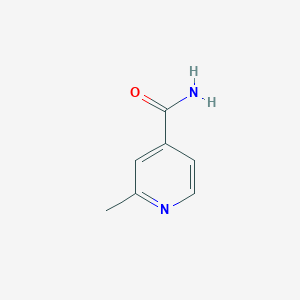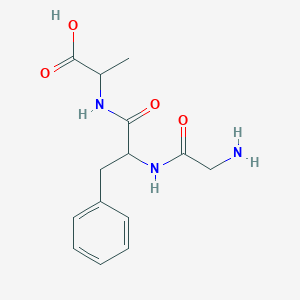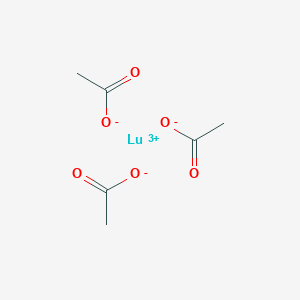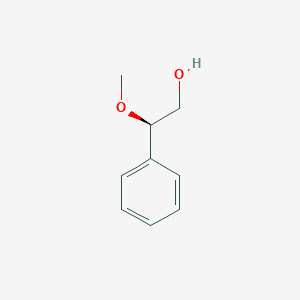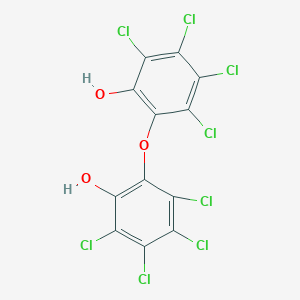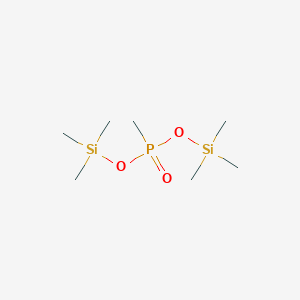![molecular formula C24H18 B099395 Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene CAS No. 16337-16-9](/img/structure/B99395.png)
Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TTTD was first synthesized in 1982 by K.C. Nicolaou and his team. It is a polycyclic hydrocarbon with a unique structure consisting of four fused cyclobutene rings, two fused cyclooctatetraene rings, and two fused cyclohexadiene rings. Its high degree of strain and rigidity makes it a challenging molecule to synthesize and study. However, its unique structure and properties have attracted the attention of researchers in various fields.
Applications De Recherche Scientifique
TTTD has potential applications in various scientific fields, including organic chemistry, materials science, and medicinal chemistry. Its unique structure and properties make it an ideal candidate for the development of new materials and drugs. TTTD has been used as a building block for the synthesis of other complex organic compounds, such as fullerenes and carbon nanotubes. Its potential applications in materials science include the development of new polymers and electronic materials. In medicinal chemistry, TTTD has been studied for its potential anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of TTTD is not well understood. However, it is believed that its unique structure and properties may play a role in its potential biological activity. TTTD has been shown to interact with DNA and other biomolecules, which may be responsible for its potential anti-cancer and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of TTTD are still under investigation. However, preliminary studies have shown that TTTD may have potential anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TTTD has also been shown to inhibit the production of inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
TTTD's unique structure and properties make it an ideal candidate for the development of new materials and drugs. However, its high degree of strain and rigidity makes it a challenging molecule to synthesize and study. The synthesis of TTTD is a complex and multi-step process that requires specialized equipment and expertise. The yield of TTTD is relatively low, and the process is time-consuming and expensive. Additionally, TTTD's potential biological activity is still under investigation, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on TTTD. One potential direction is the development of new synthetic methods for TTTD that are more efficient and cost-effective. Another direction is the study of TTTD's potential applications in materials science, such as the development of new polymers and electronic materials. Additionally, more research is needed to fully understand TTTD's potential anti-cancer and anti-inflammatory properties and its mechanism of action.
In conclusion, Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene is a unique and complex organic compound with potential applications in various scientific fields. Its unique structure and properties make it a challenging molecule to synthesize and study, but its potential applications in materials science and medicinal chemistry make it an exciting area of research. More research is needed to fully understand TTTD's potential therapeutic applications and mechanism of action.
Méthodes De Synthèse
The synthesis of TTTD is a complex and multi-step process that involves several chemical reactions. The first step involves the synthesis of a precursor molecule, which is then converted into TTTD using various chemical reactions. The synthesis of TTTD requires a high degree of expertise and specialized equipment. The yield of TTTD is relatively low, and the process is time-consuming and expensive.
Propriétés
Numéro CAS |
16337-16-9 |
|---|---|
Nom du produit |
Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
Formule moléculaire |
C24H18 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C24H18/c1-2-20-4-3-19(1)13-14-21-5-7-23(8-6-21)17-18-24-11-9-22(10-12-24)16-15-20/h1-18H |
Clé InChI |
WZNVKQUTXXVJJQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C=CC(=CC=C4C=CC(=CC=C1C=C2)C=C4)C=C3 |
SMILES canonique |
C1=CC2=CC=C3C=CC(=CC=C4C=CC(=CC=C1C=C2)C=C4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



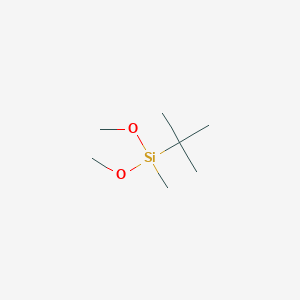
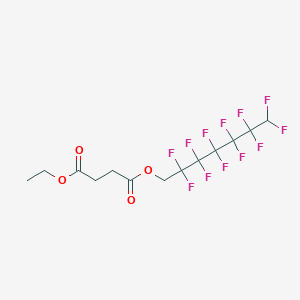
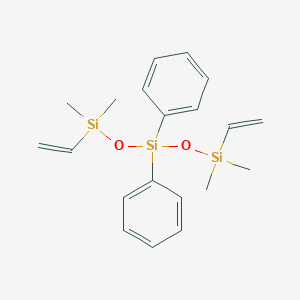
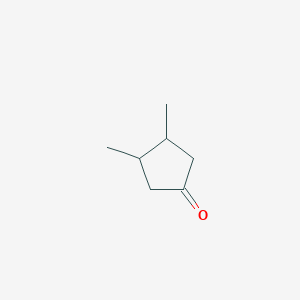
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
